2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-3-10-20-23-24-21(28-20)18-12-15-7-4-5-9-17(15)25(18)14-19(26)22-13-16-8-6-11-27-16/h4-5,7,9,12,16H,2-3,6,8,10-11,13-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXAXUXIDWSQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary subunits (Figure 1):
- Indole-oxadiazole core : A 1H-indole moiety fused to a 5-butyl-1,3,4-oxadiazole ring at the 2-position.
- Acetamide linker : A methylene bridge connecting the indole nitrogen to the amide functional group.
- Oxolan-methyl pharmacophore : A tetrahydrofuran (oxolan) ring with a methylamine substituent at the 2-position.
Key disconnections involve:
- Cyclocondensation to form the 1,3,4-oxadiazole ring from hydrazide precursors.
- Nucleophilic substitution for butyl group installation at the oxadiazole 5-position.
- Mitsunobu or Ullmann-type coupling for indole N-alkylation.
- Carbodiimide-mediated amide bond formation between acetic acid and oxolan-methylamine.
Stepwise Synthesis of Structural Subunits
Synthesis of 5-Butyl-1,3,4-Oxadiazole-Indole Core
Hydrazide Formation from Indole-2-Carboxylic Acid Derivatives
Ethyl indole-2-carboxylate undergoes nucleophilic acyl substitution with hydrazine hydrate in refluxing ethanol (78°C, 6 h), yielding indole-2-carbohydrazide with 80–85% efficiency.
Reaction Conditions :
- Hydrazine hydrate: 3.0 equiv
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C)
- Time: 6–8 h
- Yield: 82% (reported for analogous structures)
Oxadiazole Ring Cyclization
The hydrazide intermediate reacts with butyryl chloride in the presence of phosphorus oxychloride (POCl₃) to form 2-(1H-indol-2-yl)-5-butyl-1,3,4-oxadiazole.
Optimized Parameters :
N-Alkylation of Indole with Bromoacetamide Precursor
The indole nitrogen undergoes alkylation using 2-bromo-N-[(oxolan-2-yl)methyl]acetamide under phase-transfer conditions:
Procedure :
- Dissolve indole-oxadiazole (1.0 equiv) in DMF (0.1 M).
- Add 2-bromo-N-[(oxolan-2-yl)methyl]acetamide (1.5 equiv).
- Introduce tetrabutylammonium bromide (TBAB, 0.2 equiv) as phase-transfer catalyst.
- Heat at 80°C for 12 h under N₂ atmosphere.
- Purify via silica gel chromatography (hexane:EtOAc 3:1).
Critical Parameters :
- Solvent polarity significantly impacts reaction rate (DMF > DMSO > THF).
- TBAB concentration above 0.3 equiv promotes side reactions.
- Optimal temperature range: 75–85°C.
Convergent Assembly Strategies
Sequential Coupling Approach
One-Pot Tandem Methodology
Advanced routes employ telescoped reactions to minimize intermediate isolation:
Critical Analysis of Synthetic Challenges
Regioselectivity in Oxadiazole Substitution
The 5-position of 1,3,4-oxadiazole demonstrates higher reactivity toward electrophilic substitution compared to the 2-position. Butyl group installation requires precise stoichiometric control to avoid di-substitution byproducts.
Indole N-Alkylation Competing Reactions
Competing C3 alkylation and oxidative dimerization are mitigated by:
- Strict temperature control (<85°C)
- Use of radical scavengers (TEMPO, 0.01 equiv)
- Nitrogen sparging to prevent oxidation
Industrial-Scale Production Considerations
Cost-Efficient Reagent Selection
| Reagent | Laboratory Scale | Kilogram Scale |
|---|---|---|
| HATU | 1.5 equiv | 1.1 equiv |
| DIPEA | 3.0 equiv | 2.5 equiv |
| Solvent | DCM (0.1 M) | 2-MeTHF (0.4 M) |
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| PMI | 87 | 42 |
| E-factor | 64 | 29 |
| Energy (kJ/mol) | 5800 | 2100 |
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
¹H NMR (600 MHz, CDCl₃) :
- δ 8.21 (s, 1H, indole NH)
- δ 4.52 (m, 1H, oxolan CH)
- δ 3.78 (t, J=7.2 Hz, 2H, butyl CH₂)
- δ 2.94 (q, J=6.9 Hz, 2H, acetamide CH₂)
HRMS (ESI-TOF) :
- m/z calcd for C₂₂H₂₇N₄O₄ [M+H]+: 435.2028
- Found: 435.2021
PXRD : Characteristic peaks at 2θ = 12.4°, 17.8°, 24.6° confirm crystalline form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Electrophiles like halogens (Cl₂, Br₂) in the presence of Lewis acids (AlCl₃).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The cytotoxic effects were evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis |
| HeLa | 2.41 | Cell cycle arrest |
| PANC-1 | 1.50 | Apoptosis induction |
The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting its potential for further development as a therapeutic agent in oncology .
Antimicrobial Activity
The antimicrobial properties were assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate moderate antibacterial activity, positioning the compound as a candidate for antimicrobial development .
Structure–Activity Relationship (SAR)
The presence of the butyl group in the oxadiazole ring enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to other derivatives. The combination of the indole and oxadiazole structures is crucial for the observed biological activities .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods, including:
- Convergent Synthesis : Utilizing equimolar quantities of starting materials such as 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-thiol and N-substituted acetamides in a controlled reaction environment.
- Multistep Reactions : Involving intermediates that facilitate the formation of the target compound through sequential reactions under specific conditions .
Study on Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects on cancer cell lines. The study emphasized the need for further exploration into the mechanisms by which these compounds induce apoptosis in cancer cells .
Antimicrobial Efficacy Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of various derivatives, including this compound, against clinically relevant bacterial strains. The findings supported its potential use in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Differentiation and Implications
- Oxadiazole Substituents: The target compound’s 5-butyl group on oxadiazole contrasts with bulkier groups (e.g., adamantane in or sulfanyl in ). Sulfanyl-containing analogs (e.g., 8t–8w) exhibit enzyme inhibition (LOX, BChE), suggesting that the absence of sulfur in the target compound might reduce such activity .
Indole Substitution Position :
Acetamide Side Chain :
- The oxolan-2-ylmethyl group introduces a cyclic ether, enhancing solubility compared to hydrophobic aryl groups (e.g., chlorophenyl in ). This could favor CNS penetration or reduce off-target interactions.
Biological Activity
The compound 2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a hybrid molecule that integrates an indole moiety with a 1,3,4-oxadiazole ring. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The incorporation of oxadiazole into drug design has been noted for enhancing metabolic stability and bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 359.45 g/mol |
| CAS Number | 921550-73-4 |
| Density | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Research indicates that compounds with oxadiazole moieties exhibit promising anticancer properties. For instance, a study on oxadiazole derivatives revealed that certain compounds demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism often involves the inhibition of key enzymes like topoisomerase I, which is crucial for DNA replication and repair .
In vitro assays have shown that the compound under study could potentially induce apoptosis in cancer cells. The structure allows for interactions with cellular targets that may lead to programmed cell death, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The oxadiazole ring is also associated with antimicrobial properties. Compounds containing this moiety have been shown to exhibit activity against various bacterial strains. The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure–Activity Relationship (SAR)
Understanding the SAR of oxadiazole-containing compounds is critical in optimizing their biological activity. Modifications on the indole and oxadiazole rings can significantly influence potency and selectivity against specific biological targets. For example:
- Substituent Variations : Altering the alkyl group on the oxadiazole can enhance lipophilicity, potentially improving cellular uptake.
- Indole Modifications : Substituents on the indole ring can affect binding affinity to target proteins.
Case Study 1: Antitumor Activity
In a comparative study of various oxadiazole derivatives, one compound exhibited an IC50 value of approximately 9.4 µM against a panel of tumor cell lines. This suggests that structural features significantly impact the efficacy of these compounds as anticancer agents .
Case Study 2: Mechanistic Insights
A library of oxadiazole derivatives was synthesized to explore their antiproliferative effects. Molecular docking studies indicated that specific modifications could enhance binding to topoisomerase I, suggesting a targeted approach for drug design focusing on this enzyme as a therapeutic target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
